Cas no 86969-24-6 (2-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one)
![2-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one structure](https://www.kuujia.com/scimg/cas/86969-24-6x500.png)
2-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one Chemical and Physical Properties
Names and Identifiers
-
- 2-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
- 2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
- Pyrazolo[1,5-a]pyrimidin-7(4H)-one, 2-methyl-
- 1843260-69-4
- DTXSID80571465
- 2-Methylpyrazolo[1,5-a]pyrimidin-7-ol
- 2-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one
- 86969-24-6
- 1822912-37-7
- CS-0080943
- AKOS006356826
- Pyrazolo[1,5-a]pyrimidin-7-ol,2-methyl-
- AB65875
- SCHEMBL12789272
- SCHEMBL7717364
-
- Inchi: InChI=1S/C7H7N3O/c1-5-4-6-8-3-2-7(11)10(6)9-5/h2-4,8H,1H3
- InChI Key: GULIYCJNNXLJIH-UHFFFAOYSA-N
- SMILES: CC1=NN2C(=C1)NC=CC2=O
Computed Properties
- Exact Mass: 149.058911855g/mol
- Monoisotopic Mass: 149.058911855g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 301
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 44.7Ų
2-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM132805-1g |
2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one |
86969-24-6 | 95%+ | 1g |
$*** | 2023-05-29 | |
Chemenu | CM132805-1g |
2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one |
86969-24-6 | 95+% | 1g |
$726 | 2021-08-05 | |
Alichem | A089000343-25g |
2-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one |
86969-24-6 | 95% | 25g |
$1989.90 | 2023-08-31 | |
Alichem | A089000343-10g |
2-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one |
86969-24-6 | 95% | 10g |
$1230.12 | 2023-08-31 | |
Crysdot LLC | CD11040381-1g |
2-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one |
86969-24-6 | 95+% | 1g |
$359 | 2024-07-18 | |
Crysdot LLC | CD11040381-5g |
2-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one |
86969-24-6 | 95+% | 5g |
$619 | 2024-07-18 | |
Crysdot LLC | CD11040381-10g |
2-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one |
86969-24-6 | 95+% | 10g |
$932 | 2024-07-18 | |
Crysdot LLC | CD11040381-25g |
2-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one |
86969-24-6 | 95+% | 25g |
$1558 | 2024-07-18 | |
Alichem | A089000343-5g |
2-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one |
86969-24-6 | 95% | 5g |
$884.40 | 2023-08-31 |
2-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one Related Literature
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
Additional information on 2-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Introduction to 2-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS No. 86969-24-6)
2-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS No. 86969-24-6) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural framework and potential biological activities. This bicyclic scaffold, consisting of a pyrazole ring fused with a pyrimidine ring, is a privileged structure in medicinal chemistry, often serving as a key component in the design of novel therapeutic agents. The presence of a methyl group at the 2-position and the reactive 7(4H)-one moiety enhances its chemical versatility, making it a valuable scaffold for further derivatization and functionalization.
The compound’s significance is further underscored by its potential applications in the development of drugs targeting various diseases. Recent studies have highlighted its role as a precursor in the synthesis of molecules with antimicrobial, anti-inflammatory, and anticancer properties. The pyrazolo[1,5-a]pyrimidin-7(4H)-one core has been extensively explored for its ability to interact with biological targets such as enzymes and receptors, leading to the discovery of several lead compounds in drug discovery pipelines.
In the realm of drug design, the structural features of 2-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one make it an attractive candidate for modulating key biological pathways. For instance, derivatives of this compound have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The 7(4H)-one group provides a site for hydrogen bonding interactions, which can be exploited to enhance binding affinity to biological targets. Additionally, the methyl substituent at the 2-position can influence electronic properties and metabolic stability, making it a critical factor in optimizing drug-like properties.
Recent advancements in computational chemistry have enabled more efficient virtual screening and design of derivatives based on 2-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one. Molecular docking studies have identified several promising analogs with enhanced potency and selectivity against target proteins. These computational approaches are complemented by experimental validations, where synthesized derivatives are tested for their biological activity. Such integrated strategies have accelerated the discovery process and led to the identification of novel candidates for further development.
The synthesis of 2-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves multi-step organic transformations that highlight its synthetic accessibility. Common synthetic routes include cyclocondensation reactions between appropriately substituted hydrazines and ketones or aldehydes. These reactions often proceed under mild conditions, making them scalable for industrial applications. Additionally, modern synthetic methodologies such as transition metal-catalyzed cross-coupling reactions have been employed to introduce additional functional groups and diversify the structural landscape of derivatives.
The pharmacological profile of 2-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been investigated through both in vitro and in vivo studies. In vitro assays have demonstrated its ability to modulate various enzymes and receptors relevant to human health. For example, certain derivatives have exhibited inhibitory activity against phosphodiesterases (PDEs), which are involved in regulating cyclic nucleotide levels in cells. Similarly, interactions with other therapeutic targets such as serine/threonine kinases have been reported, suggesting potential applications in treating diseases like cancer.
Preclinical studies using 2-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have provided insights into their safety profiles and pharmacokinetic behavior. These studies are crucial for assessing potential side effects and determining optimal dosing regimens before human clinical trials. The compound’s metabolic stability and distribution patterns are key factors that influence its bioavailability and therapeutic efficacy. Advanced analytical techniques such as mass spectrometry and high-performance liquid chromatography (HPLC) are employed to characterize metabolites and assess drug interactions.
The future direction of research on 2-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one is likely to focus on expanding its therapeutic applications through structure-activity relationship (SAR) studies. By systematically modifying different positions on the core scaffold, researchers aim to identify analogs with improved potency, selectivity, and pharmacokinetic properties. Additionally, exploring new synthetic pathways could further enhance accessibility and cost-effectiveness of this valuable scaffold.
The integration of artificial intelligence (AI) tools into drug discovery has also opened new avenues for exploring derivatives of 2-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one. AI-driven platforms can predict biological activity based on structural features and accelerate the design process by identifying promising candidates for experimental validation. This synergy between computational methods and experimental chemistry holds great promise for accelerating the development of novel therapeutics.
In conclusion,2-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS No. 86969-24-6) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique scaffold combined with versatile reactivity makes it a valuable building block for designing novel drugs targeting various diseases. Ongoing research efforts are focused on leveraging computational tools and innovative synthetic strategies to unlock its full therapeutic potential.
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